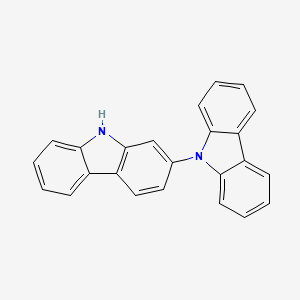

2,9'-Bi-9h-carbazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,9’-Bi-9h-carbazole” is a compound that contains a three-ring system with a pyrrole ring fused on either side to a benzene ring . It has a molecular formula of C24H16N2 and a molecular weight of 332.4 g/mol .

Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers .

Molecular Structure Analysis

The molecular structure of “2,9’-Bi-9h-carbazole” includes a total of 59 bonds, 35 non-H bonds, 30 multiple bonds, 3 rotatable bonds, 30 aromatic bonds, 2 five-membered rings, 4 six-membered rings, 4 nine-membered rings, and 2 Pyrrole(s) .

Chemical Reactions Analysis

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,9’-Bi-9h-carbazole” include a molecular weight of 332.4 g/mol, XLogP3-AA of 6.5, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 0, Rotatable Bond Count of 1, Exact Mass of 332.131348519 g/mol, Monoisotopic Mass of 332.131348519 g/mol, Topological Polar Surface Area of 20.7 Ų, Heavy Atom Count of 26, Formal Charge of 0, and Complexity of 496 .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

2,9'-Bi-9H-carbazole, as a derivative of 9H-carbazole, has been extensively studied in medicinal chemistry. Research has shown that this scaffold, after modifications, displays a wide range of biological activities. These activities include antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. Notably, the structural modifications of 9H-carbazole derivatives play a crucial role in enhancing their pharmacological efficacy. Such studies provide insights into the development of clinically useful agents leveraging the carbazole template (Tsutsumi, Gündisch & Sun, 2016).

Biotransformation and Bacterial Metabolism

Investigations into the bacterial transformation of various 9H-carbazole derivatives, including 2,9'-Bi-9H-carbazole, have revealed novel biotransformation pathways. Studies involving strains like Ralstonia sp. have identified major and minor products formed during the biotransformation process, providing insights into the microbial metabolism of carbazole derivatives. This understanding is crucial for biotechnological applications, especially in the field of environmental bioremediation (Waldau et al., 2009).

Synthetic and Photostimulated Reactions

The synthesis of 9H-carbazole derivatives, including 2,9'-Bi-9H-carbazole, has been explored under various conditions. Notably, photostimulated SRN1 substitution reactions have been employed to create substituted 9H-carbazoles. These methods, being transition-metal-free and under mild conditions, offer an efficient approach for the synthesis of carbazole derivatives. The exploration of these synthetic pathways is crucial for the development of new materials for optoelectronic applications (Guerra et al., 2015).

Optoelectronic and Organic Electronics Applications

9,9'-Bicarbazole, closely related to 2,9'-Bi-9H-carbazole, has been identified as a new molecular skeleton for organic light-emitting diodes (OLEDs). The functionalization of this compound leads to improved optoelectronic properties, making it a promising candidate for OLED applications. The exploration of different isomers and derivatives of bicarbazoles expands the potential of carbazole-based compounds in the field of organic electronics (Liu et al., 2019).

Mecanismo De Acción

Target of Action

The primary targets of 2,9’-Bi-9h-carbazole are the Ferredoxin CarAc and the Terminal oxygenase component of carbazole . These targets play a crucial role in the electron transfer process .

Mode of Action

2,9’-Bi-9h-carbazole acts as a mediator in the electron transfer from CarAd to CarAa . This interaction results in the conversion of carbazole into 2-aminobiphenyl-2,3-diol .

Biochemical Pathways

The biochemical pathways affected by 2,9’-Bi-9h-carbazole involve the conversion of carbazole into 2-aminobiphenyl-2,3-diol . This conversion process impacts the downstream effects of the pathways, leading to the production of hydroxylated 9H-carbazole metabolites .

Pharmacokinetics

It is known that it has a low gastrointestinal absorption and is a substrate for p-gp . It also inhibits CYP1A2 and CYP2C19 . The compound’s skin permeation is low, with a log Kp of -3.74 cm/s . These properties impact the bioavailability of 2,9’-Bi-9h-carbazole.

Result of Action

It is known that the compound’s action results in the production of hydroxylated 9h-carbazole metabolites . These metabolites may have various biological and pharmacological properties.

Action Environment

The action, efficacy, and stability of 2,9’-Bi-9h-carbazole can be influenced by various environmental factors. For instance, the presence of biphenyl-utilizing bacteria can enhance the yield of 9H-carbazol-1-ol . Additionally, the compound’s action can be affected by its physical and chemical properties, such as its water solubility and partition coefficient .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-carbazol-9-yl-9H-carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-4-10-21-17(7-1)18-14-13-16(15-22(18)25-21)26-23-11-5-2-8-19(23)20-9-3-6-12-24(20)26/h1-15,25H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAGTIXVDVWCGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,9'-Bi-9h-carbazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methylsulfanylphenyl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2896577.png)

![5-[(4-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2896581.png)

![N-(5-Chloro-2-methoxyphenyl)-4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2896584.png)

![ethyl 3-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2896586.png)

![Lithium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2896593.png)

![1-(2,3-Dimethoxyphenyl)-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2896596.png)